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Compound of Interest

Compound Name: Amidodiphosphoric acid(9CI)

Cat. No.: B15476243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Amidodiphosphoric acid, also known as imidodiphosphoric acid, and its derivatives are a class

of compounds of significant interest in catalysis and materials science. This technical guide

provides a summary of the available spectroscopic data and characterization methods for

these molecules. While comprehensive experimental spectroscopic data for the parent

amidodiphosphoric acid is not readily available in the public domain, this document

extrapolates expected spectral characteristics based on data from closely related compounds

and derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic features for amidodiphosphoric

acid based on the analysis of analogous compounds containing similar functional groups.

Table 1: Predicted 1H and 31P NMR Spectral Data
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Nucleus
Predicted
Chemical Shift
(ppm)

Multiplicity Coupling Notes

1H Broad singlet Singlet -

The proton on

the nitrogen (N-

H) is expected to

be a broad signal

due to exchange

and quadrupole

broadening.

1H Broad singlet Singlet -

The protons of

the P-OH groups

are also

expected to be

broad and may

exchange with

solvent.

31P 0 to -15
Singlet or

complex multiplet
2JP-N-P

The chemical

shift is highly

dependent on

the solvent and

pH. The coupling

between the two

phosphorus

atoms through

the nitrogen

(2JP-N-P) may

or may not be

resolved.

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted
Absorption Range
(cm-1)

Intensity Notes

O-H stretch 3600-3200 Strong, Broad

Associated with the P-

OH groups, likely to

be broad due to

hydrogen bonding.

N-H stretch 3400-3200 Medium The imido N-H stretch.

P=O stretch 1300-1100 Strong

The phosphoryl group

stretch is a

characteristic strong

absorption.

P-O-H bend 1040-820 Medium
Bending vibration of

the P-O-H group.

P-N-P stretch 980-900 Medium to Strong

Asymmetric and

symmetric stretching

of the P-N-P bridge.

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode Predicted m/z
Fragmentation
Pattern

Notes

Electrospray (ESI-) [M-H]-
Loss of H2O, PO3H,

PO2NH2

In negative ion mode,

the deprotonated

molecule is expected.

Electrospray (ESI+) [M+H]+, [M+Na]+ Loss of H2O, NH3

In positive ion mode,

protonated or sodiated

adducts are likely.

Experimental Protocols
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The following are generalized experimental protocols for obtaining spectroscopic data for

phosphorus-containing compounds, based on methodologies reported for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 31P NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer. Samples are dissolved in a suitable deuterated solvent, such as D2O, DMSO-

d6, or CD3OD. Chemical shifts for 1H NMR are referenced to a residual solvent peak or an

internal standard like tetramethylsilane (TMS). For 31P NMR, an external standard of 85%

H3PO4 is commonly used and set to 0 ppm.[1] For quantitative analysis, a known amount of

an internal standard can be added.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: Solid samples can be analyzed directly using a

diamond ATR accessory on an FTIR spectrometer. A small amount of the sample is placed

on the ATR crystal, and pressure is applied to ensure good contact. Spectra are typically

collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1. For solution-phase IR,

a suitable solvent that does not have interfering absorptions in the regions of interest is used.

Mass Spectrometry (MS)
Electrospray Ionization (ESI): High-resolution mass spectra are often obtained using an ESI

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are typically

dissolved in a solvent such as methanol, acetonitrile, or water, and introduced into the mass

spectrometer via direct infusion or after liquid chromatography (LC) separation. The analysis

can be performed in both positive and negative ion modes to observe different adducts and

fragments.

Visualization of a Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the preparation of chiral

imidodiphosphoric acid catalysts, a significant application of this class of compounds.
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Caption: Synthetic workflow for a chiral imidodiphosphoric acid catalyst.

The synthesis of these complex molecules often involves multiple steps, including the formation

of phosphoramidite intermediates and subsequent oxidation or hydrolysis to yield the final acid

catalyst. The specific reagents and conditions can be tailored to produce a wide variety of

structures with different steric and electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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